Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
MFCD32202835, also known as Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, is a chemical compound used primarily in research and development. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202835 typically involves the reaction of 2-amino-3-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazolopyridine core. The final step involves the esterification of the carboxyl group with methanol to yield the desired product.
Industrial Production Methods
Industrial production of MFCD32202835 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
MFCD32202835 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
MFCD32202835 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of MFCD32202835 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: A close structural analog with similar biological activities.
2-Amino-3-cyanopyridine: A precursor in the synthesis of MFCD32202835 with different biological properties.
Di-tert-butyl dicarbonate (Boc2O): A common protecting group reagent used in the synthesis of various triazolopyridine derivatives.
Uniqueness
MFCD32202835 is unique due to its specific triazolopyridine core, which imparts distinct biological activities. Its Boc-protected amino groups provide stability and facilitate further chemical modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C18H24N4O6 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C18H24N4O6/c1-17(2,3)27-15(24)22(16(25)28-18(4,5)6)14-19-12-9-8-11(13(23)26-7)10-21(12)20-14/h8-10H,1-7H3 |
InChI Key |
VYVRSNFNODHKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NN2C=C(C=CC2=N1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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